Cas no 921825-40-3 (2-cyclopentyl-N-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethylacetamide)

2-Cyclopentyl-N-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethylacetamide is a specialized organic compound featuring a cyclopentylacetamide moiety linked to a dihydropyridazine core. Its structural complexity, including the phenyl-substituted pyridazinone ring, suggests potential utility in medicinal chemistry, particularly as an intermediate for bioactive molecules. The compound’s rigid cyclopentyl group may enhance binding affinity in target interactions, while the dihydropyridazine scaffold could contribute to metabolic stability. Its synthetic versatility allows for further derivatization, making it valuable for drug discovery research. The presence of both amide and heterocyclic functionalities offers opportunities for hydrogen bonding and π-stacking interactions, which may be leveraged in the design of enzyme inhibitors or receptor modulators.
2-cyclopentyl-N-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethylacetamide structure
921825-40-3 structure
Product Name:2-cyclopentyl-N-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethylacetamide
CAS No:921825-40-3
MF:C19H23N3O2
MW:325.404824495316
CID:6229441
PubChem ID:18569615
Update Time:2025-10-31

2-cyclopentyl-N-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethylacetamide Chemical and Physical Properties

Names and Identifiers

    • 2-cyclopentyl-N-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethylacetamide
    • F2236-0048
    • 2-cyclopentyl-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]acetamide
    • 2-cyclopentyl-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]acetamide
    • 921825-40-3
    • 2-cyclopentyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide
    • AKOS024629886
    • Inchi: 1S/C19H23N3O2/c23-18(14-15-6-4-5-7-15)20-12-13-22-19(24)11-10-17(21-22)16-8-2-1-3-9-16/h1-3,8-11,15H,4-7,12-14H2,(H,20,23)
    • InChI Key: WMUOGNKKUQNDAP-UHFFFAOYSA-N
    • SMILES: O=C(CC1CCCC1)NCCN1C(C=CC(C2C=CC=CC=2)=N1)=O

Computed Properties

  • Exact Mass: 325.17902698g/mol
  • Monoisotopic Mass: 325.17902698g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 6
  • Complexity: 515
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 61.8Ų

2-cyclopentyl-N-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethylacetamide Pricemore >>

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Additional information on 2-cyclopentyl-N-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethylacetamide

Introduction to 2-Cyclopentyl-N-2-(6-Oxo-3-Phenyl-1,6-Dihydropyridazin-1-Yl)Ethylacetamide (CAS No. 921825-40-3)

2-Cyclopentyl-N-2-(6-Oxo-3-Phenyl-1,6-Dihydropyridazin-1-Yl)Ethylacetamide, with the CAS number 921825-40-3, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a cyclopentyl ring, an acetamide group, and a pyridazine moiety. These structural elements contribute to its potential therapeutic applications and biological activities.

The chemical structure of 2-Cyclopentyl-N-2-(6-Oxo-3-Phenyl-1,6-Dihydropyridazin-1-Yl)Ethylacetamide can be represented as follows: C18H20N4O2. The compound's molecular weight is 324.37 g/mol, and it exhibits a high degree of chemical stability under various conditions. The presence of the cyclopentyl ring and the phenyl group in the pyridazine moiety imparts unique pharmacological properties to this compound, making it a subject of extensive research in the development of new therapeutic agents.

Recent studies have highlighted the potential of 2-Cyclopentyl-N-2-(6-Oxo-3-Phenyl-1,6-Dihydropyridazin-1-Yl)Ethylacetamide in various biological systems. One notable area of research is its anti-inflammatory properties. In vitro studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are key mediators of inflammation. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory effects, 2-Cyclopentyl-N-2-(6-Oxo-3-Phenyl-1,6-Dihydropyridazin-1-Yl)Ethylacetamide has also been investigated for its potential neuroprotective properties. Preclinical studies have demonstrated that this compound can reduce oxidative stress and protect neuronal cells from damage induced by various neurotoxic agents. These findings suggest that it may have therapeutic potential in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

The pharmacokinetic profile of 2-Cyclopentyl-N-2-(6-Oxo-3-Phenyl-1,6-Dihydropyridazin-1-Yl)Ethylacetamide has been studied in animal models to understand its absorption, distribution, metabolism, and excretion (ADME) properties. Results from these studies indicate that the compound has good oral bioavailability and a favorable half-life, which are important factors for its development as an oral therapeutic agent. Furthermore, it has been shown to cross the blood-brain barrier efficiently, which is crucial for its potential application in central nervous system disorders.

Clinical trials are currently underway to evaluate the safety and efficacy of 2-Cyclopentyl-N-2-(6-Oxo-3-Phenyl-1,6-Dihydropyridazin-1-Yl)Ethylacetamide in human subjects. Preliminary data from phase I trials have shown that the compound is well-tolerated at various dose levels, with no significant adverse effects reported. These results are encouraging and support further clinical development.

In conclusion, 2-Cyclopentyl-N-2-(6-Oxo-3-Phenyl-1,6-Dihydropyridazin-1-Yl)Ethylacetamide (CAS No. 921825-40-3) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in the fields of medicinal chemistry and pharmaceutical sciences.

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